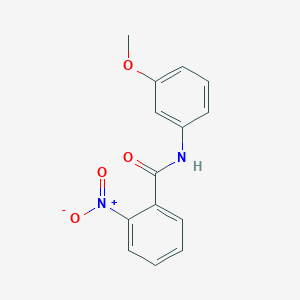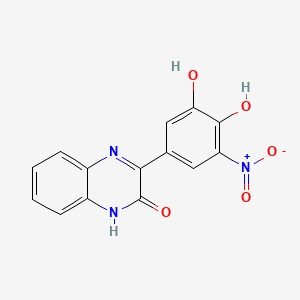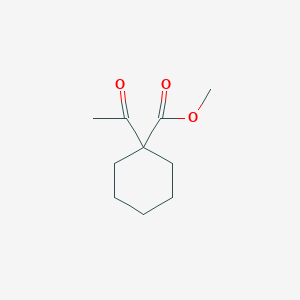
N-(3-Methoxy-phenyl)-2-nitro-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxy-phenyl)-2-nitro-benzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring, along with an amide functional group (-CONH-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-phenyl)-2-nitro-benzamide typically involves the reaction of 3-methoxyaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methoxy-phenyl)-2-nitro-benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: N-(3-aminophenyl)-2-nitrobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-methoxyaniline and 2-nitrobenzoic acid
Aplicaciones Científicas De Investigación
N-(3-Methoxy-phenyl)-2-nitro-benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxy-phenyl)-2-nitro-benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
N-(3-Methoxy-phenyl)-2-nitro-benzamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-2-nitrobenzamide: Similar structure but with the methoxy group at the para position.
N-(3-methoxyphenyl)-4-nitrobenzamide: Similar structure but with the nitro group at the para position.
N-(3-methoxyphenyl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups and positions.
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O4/c1-20-11-6-4-5-10(9-11)15-14(17)12-7-2-3-8-13(12)16(18)19/h2-9H,1H3,(H,15,17) |
Clave InChI |
LIVNTBCZAMASFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8,8-dimethyl-6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B8724194.png)
![(S)-6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B8724199.png)

![6-(N,N-Dimethylsulfamoyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8724211.png)





![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B8724267.png)



